REACTION_CXSMILES
|
Br[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:15][CH3:16])=[O:14].[C-:17]#[N:18].[Na+]>CN(C=O)C>[C:17]([C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:15][CH3:16])=[O:14])#[N:18] |f:1.2|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=NN1C1=CC=CC=C1)C(=O)NC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The product thus isolated
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 3A ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=NN1C1=CC=CC=C1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |